molecular formula C20H13ClF3N5O3S B1668749 4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide CAS No. 1100318-47-5

4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide

Cat. No. B1668749
M. Wt: 495.9 g/mol
InChI Key: LUUMLYXKTPBTQR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

CCX140-B is a potent CCR2 antagonist.

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide is involved in the synthesis of novel pyrrolo[2,3-d]pyrimidine and pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives. These derivatives are synthesized using various sulfonamides, showcasing the chemical's versatility in creating new compounds (Hassan, El-Maghraby, Abdel Aal, & Bashandy, 2009).

Antiproliferative and Antiviral Activity

Research has demonstrated the antiproliferative and antiviral activity of certain derivatives, particularly against human cytomegalovirus and herpes simplex type 1. These activities highlight the potential medical applications of compounds derived from this chemical (Pudlo, Nassiri, Kern, Wotring, Drach, & Townsend, 1990).

Catalysis and Synthesis Optimization

The compound has been used in catalysis research, demonstrating its efficacy in facilitating the synthesis of specific chemical structures. This includes its role in the efficient catalysis of N-(2-aryl-7-benzyl-5,6-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl)benzenesulfonamides (Khashi, Davoodnia, & Chamani, 2014).

Antimicrobial Activity

Derivatives of this chemical have shown promising results in antimicrobial activity against various bacteria and fungi, indicating its potential in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Structural Studies and Applications

Its derivatives have been studied for structural properties, contributing to a deeper understanding of molecular configurations and interactions. This research aids in the design of molecules with specific desired properties, such as in the creation of Schiff bases (Shad, Tahir, & Chohan, 2008).

Docking Studies for Drug Development

The compound has been used in docking studies to synthesize new molecules, particularly in the development of drugs. These studies provide insights into how certain molecules might interact with biological targets (Bommeraa, Merugu, & Eppakayala, 2019).

properties

IUPAC Name

4-chloro-N-[5-methyl-2-(7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl)pyridin-3-yl]-3-(trifluoromethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13ClF3N5O3S/c1-10-6-15(29-33(31,32)11-2-3-14(21)13(7-11)20(22,23)24)17(26-8-10)18(30)16-12-4-5-25-19(12)28-9-27-16/h2-9,29H,1H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUUMLYXKTPBTQR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)C(=O)C2=C3C=CNC3=NC=N2)NS(=O)(=O)C4=CC(=C(C=C4)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13ClF3N5O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide

CAS RN

1100318-47-5
Record name Ilacirnon [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1100318475
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CCX-140
Source DrugBank
URL https://www.drugbank.ca/drugs/DB16066
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name ILACIRNON
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/380F68J5PH
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Prepared from 200 mg (0.42 mmol) of 3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-5-methyl-pyridine-2-carboxylic acid methoxy-methyl-amide, 202 mg (0.50 mmol) of 90% 4-iodo-7-(2-trimethylsilanyl-ethoxymethyl)-7H-pyrrolo[2,3-d]pyrimidine dissolved in 2 mL THF with 0.25 mL of 2 M isopropylmagnesium chloride solution in THF added. All of the resulting intermediate ketone was used in the second step with 2 mL methanol and 2 mL 6N hydrochloric acid mixture to give after purification 29 mg of the final product as a yellow solid.
Name
3-[(4-chloro-3-trifluoromethyl-benzenesulfonyl)-methoxymethyl-amino]-5-methyl-pyridine-2-carboxylic acid methoxy-methyl-amide
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
202 mg
Type
reactant
Reaction Step One
[Compound]
Name
ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
reactant
Reaction Step Three
Quantity
2 mL
Type
reactant
Reaction Step Four
Name
Quantity
2 mL
Type
solvent
Reaction Step Five
Quantity
0.25 mL
Type
solvent
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 4
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 5
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide
Reactant of Route 6
4-Chloro-N-[5-methyl-2-[7H-pyrrolo[2,3-d]pyrimidine-4-carbonyl]-3-pyridyl]-3-(trifluoromethyl)benzenesulfonamide

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